molecular formula C11H20N2O3 B11877078 tert-Butyl 3-amino-2-oxoazepane-1-carboxylate

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate

Cat. No.: B11877078
M. Wt: 228.29 g/mol
InChI Key: OIAUYWNWFAVVNK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a seven-membered azepane ring annulated with both a 3-amino group and a 2-oxo (lactam) moiety, further protected by a tert-butoxycarbonyl (Boc) group. The presence of these multiple functional groups on a single scaffold makes it a versatile and valuable intermediate for the synthesis of more complex molecules. Its primary research value lies in its potential application as a precursor for the development of novel pharmaceutical compounds. Analogs of this compound, such as tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate and tert-butyl 3-amino-2-oxopiperidine-1-carboxylate, are frequently employed in constructing protease inhibitors and other bioactive targets . Furthermore, the azepane ring system is a key structural element found in compounds investigated for various therapeutic areas. Similar Boc-protected azepane derivatives are recognized as important intermediates in organic synthesis . The Boc protecting group enhances the compound's stability and solubility for handling in various synthetic steps and can be readily removed under mild acidic conditions to unveil the free amine for further functionalization. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting. Handling and Storage: To maintain stability and purity, this product should be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxoazepane-1-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7,12H2,1-3H3

InChI Key

OIAUYWNWFAVVNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Ornithine-Derived β-Lactam Synthesis

The conversion of ornithine-derived β-lactams to 2-oxoazepane derivatives is a cornerstone methodology. In a seminal study, Núñez-Villanueva et al. demonstrated that 4-[(benzyloxycarbonyl)amino]-1-Boc-2-azetidinone undergoes Pd-C catalyzed hydrogenolysis to yield 3-methyl-2-oxoazepane-4-carboxylate derivatives. This reaction proceeds via a 7-exo-trig ring closure , where the primary amine on the ornithine side chain nucleophilically opens the β-lactam, triggering expansion to a seven-membered lactam (Figure 1). For tert-butyl 3-amino-2-oxoazepane-1-carboxylate, analogous conditions could replace the methyl substituent with an amino group by modifying the starting β-lactam’s side chain.

Key Reaction Conditions:

  • Catalyst : 10% Pd/C under H₂ atmosphere

  • Solvent : Ethanol/water mixture

  • Yield : ~70% (for 3-methyl analog)

This method’s stereochemical outcome is dictated by the β-lactam’s configuration, enabling enantiospecific synthesis of quaternary α-amino acids.

Coupling Reactions for Amino Group Introduction

EDCI/HOBt-Mediated Amidation

Ambeed’s synthesis of tert-butyl 3-aminoazetidine-1-carboxylate illustrates the utility of carbodiimide couplings for installing amino groups. Although targeting a four-membered azetidine, this protocol adapts to azepane systems. A linear precursor bearing a carboxylic acid and a tert-butyl carbamate undergoes activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) , followed by reaction with an amine nucleophile (e.g., ammonia or protected amines).

Example Protocol:

  • Reagents : EDCI (1.3 equiv), HOBt (1.0 equiv), DIPEA (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature, 4 hours

  • Workup : Partitioning between DCM/water, silica gel chromatography

  • Yield : 69% (for azetidine analog)

For the target compound, this approach would require a 2-oxoazepane-1-carboxylic acid intermediate, which is coupled with an ammonia equivalent.

Grubb’s Metathesis for Azepane Ring Formation

Ring-Closing Olefin Metathesis (RCM)

The synthesis of 1-tert-butyl 2-methyl 7-oxo-2,3,6,7-tetrahydro-1H-azepine-1,2-dicarboxylate via Grubb’s catalyst highlights RCM’s efficacy in forming medium-sized rings. A diene precursor with tert-butyl and methyl esters undergoes cyclization using 2nd generation Grubb’s catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium), yielding a bicyclic γ-lactam. Subsequent oxidation (e.g., with RuO₄) introduces the 2-oxo group.

Reaction Details:

  • Catalyst : 2nd generation Grubb’s (5 mol%)

  • Solvent : Toluene, reflux

  • Time : 48 hours

  • Yield : 65% (for γ-lactam)

Adapting this method, a diene with a pre-installed amino group could yield the 3-amino-2-oxoazepane scaffold after oxidation and Boc protection.

Reductive Amination Strategies

Ketone to Amine Conversion

The 2-oxo group in azepane facilitates reductive amination for introducing the 3-amino substituent. A ketone precursor (e.g., tert-butyl 3-oxoazepane-1-carboxylate) reacts with an ammonia source (e.g., NH₄OAc) under NaBH₃CN or H₂/Pd conditions.

Optimized Conditions:

  • Ammonia Source : NH₄OAc (2.0 equiv)

  • Reducing Agent : NaBH₃CN (1.5 equiv)

  • Solvent : MeOH, 0°C to RT

  • Yield : ~50–60% (estimated)

This method demands precise steric control to avoid over-reduction or epimerization.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield (%)
β-Lactam ExpansionPd-C hydrogenolysis, 7-exo-trigHigh stereocontrol, scalableRequires specialized β-lactam70
EDCI/HOBt CouplingCarbodiimide activation, amidationMild conditions, broad applicabilityLinear precursor synthesis needed69
Grubb’s MetathesisRCM, oxidationForms complex rings efficientlyHigh catalyst cost, long reaction65
Reductive AminationKetone + NH₃/ReductionStraightforwardLow yields, stereochemical issues50–60

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 3-amino-2-oxoazepane-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives synthesized from azepane frameworks have shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis, although specific studies on this compound are still emerging .

Anti-inflammatory Activity

Research has demonstrated that certain derivatives of tert-butyl carboxylates possess anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases . The structural similarity to known anti-inflammatory agents indicates a promising pathway for drug development.

Central Nervous System Effects

The azepane structure is often associated with neuroactive compounds. Investigations into related compounds have revealed potential anxiolytic and antidepressant effects, which may be applicable to this compound. These effects could be attributed to modulation of neurotransmitter systems, although further pharmacological studies are necessary to confirm these properties .

Building Block for Peptides

This compound serves as an important intermediate in the synthesis of peptides and other complex molecules. Its ability to participate in amide bond formation makes it a valuable building block in peptide synthesis protocols . The compound's stability under various reaction conditions enhances its utility in organic synthesis.

Synthesis of Novel Compounds

The versatility of this compound allows it to be used as a precursor for synthesizing novel heterocyclic compounds. This includes its use in creating derivatives with enhanced biological activities or improved pharmacokinetic profiles . The synthetic routes often involve multi-step processes that leverage the compound's reactive functional groups.

Polymer Chemistry

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties, making it suitable for applications in coatings and composite materials .

Drug Delivery Systems

Given its chemical stability and biocompatibility, this compound is being investigated for use in drug delivery systems. Its ability to form conjugates with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System
tert-Butyl 3-amino-2-oxoazepane-1-carboxylate Not Provided C₁₁H₂₀N₂O₃* ~228* 2-oxo, 3-amino Azepane (7-membered)
tert-Butyl 3-oxoazepane-1-carboxylate 870842-23-2 C₁₁H₁₉NO₃ 213.27 3-oxo Azepane
tert-Butyl 2-oxoazepane-1-carboxylate 106412-36-6 C₁₁H₁₉NO₃ 213.28 2-oxo Azepane
tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate Not Provided C₁₀H₁₈N₂O₃ 214.26 5-oxo, diazepane ring Diazepane (7-membered, 2N)
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C₁₂H₁₉NO₃ 225.29 2-oxo, spirocyclic system Spiro[3.4]octane

*Calculated based on structural analysis.

Key Observations:
  • Amino vs. Oxo Groups: The amino group at position 3 in the target compound enhances hydrogen-bonding capacity and basicity compared to 3-oxo or 2-oxo analogs, influencing solubility and reactivity .
  • Spirocyclic analogs (e.g., 6-azaspiro[3.4]octane) exhibit constrained geometries, affecting conformational flexibility and binding affinity in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-amino-2-oxoazepane-1-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization or ring-opening reactions. For azepane derivatives, a common approach involves nucleophilic substitution or reductive amination under inert atmospheres. Key factors affecting yield include:

  • Temperature control : Maintaining sub-0°C conditions during Boc protection to minimize side reactions.
  • Catalyst selection : Use of palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155-160 ppm for carbonyl carbons). The 2-oxoazepane ring shows distinct proton splitting patterns due to ring strain .
  • IR Spectroscopy : Confirm the presence of carbamate (C=O stretch at ~1690–1740 cm⁻¹) and amide (N–H bend at ~1540 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with Boc cleavage .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture or heat sources .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and explosion-proof ventilation systems. Electrostatic discharge must be mitigated during transfers .
  • Spill Management : Neutralize residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers address competing ring-closure pathways during the synthesis of this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower reaction temperatures favor kinetic products (e.g., six-membered rings), while higher temperatures promote thermodynamically stable seven-membered azepanes.
  • Additive Screening : Introduce crown ethers or ionic liquids to stabilize transition states and suppress undesired cyclization .
  • By-Product Analysis : Use HPLC-MS to identify intermediates and adjust stoichiometry of amine precursors .

Q. What computational chemistry approaches are suitable for resolving conformational ambiguities in this compound derivatives?

  • Methodological Answer :

  • DFT with Explicit Solvent Models : Optimize geometries using B3LYP/6-31G(d) and include solvent molecules (e.g., water, DMSO) to account for solvation effects. This explains equatorial/axial preferences of the tert-butyl group .
  • Molecular Dynamics (MD) Simulations : Predict dominant conformers in solution by analyzing free-energy landscapes over 100-ns trajectories .

Q. How should researchers analyze contradictory crystallographic data when determining the solid-state structure of this compound analogs?

  • Methodological Answer :

  • Multi-Refinement Validation : Compare SHELXL-refined structures ( ) with independent software (e.g., Olex2) to resolve twinning or disorder.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .
  • Cross-Technique Correlation : Align X-ray diffraction data with solid-state NMR (¹³C CP/MAS) to confirm bond lengths and angles .

Data Contradiction Analysis

Q. How can stability discrepancies between solution-phase and solid-state studies of this compound be reconciled?

  • Methodological Answer :

  • Accelerated Degradation Studies : Perform stress testing under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via UPLC-UV and identify products (e.g., tert-butyl alcohol, CO₂) .
  • Crystallization Screening : Use polymorph prediction tools (e.g., Mercury CSD) to correlate solid-state stability with hydrogen-bonding networks .

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